molecular formula C17H20N2O4S2 B346403 N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide CAS No. 253309-09-0

N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B346403
CAS No.: 253309-09-0
M. Wt: 380.5g/mol
InChI Key: IZXFJHHNVCNIEE-UHFFFAOYSA-N
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Description

N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-disulfonamide is a fluorene-based chemical compound with potential applications in material science. Fluorene derivatives are a significant class of compounds known for their rigid, planar structure and are extensively investigated for use in organic electronic devices . These compounds can exhibit good thermal stability and charge transport properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs) . Researchers may utilize this specific disulfonamide derivative as a building block or intermediate in the synthesis of more complex molecular architectures. The sulfonamide and tetramethyl groups can influence the molecule's electronic characteristics, such as its ionization potential and electron affinity, which are critical parameters in the development of advanced materials . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-18(2)24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19(3)4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXFJHHNVCNIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-Group Reduction Route

A patent describes an alternative approach starting from 2,7-dinitrofluorene , which is reduced to 2,7-diaminofluorene using stannous chloride (SnCl₂) in hydrochloric acid. Subsequent sulfonation and methylation could theoretically yield the target compound, though this route is less direct and introduces additional complexity.

Microwave-Assisted Synthesis

Recent advancements propose microwave irradiation to accelerate sulfonation and amination steps, reducing reaction times by 50–70% while maintaining yields. For example, sulfonyl chloride formation completes in 30 minutes under microwave conditions (100°C, 300 W).

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to enhance heat and mass transfer during sulfonation and chlorination. Key industrial parameters include:

ParameterIndustrial Setting
Sulfonation ReactorContinuous stirred-tank
Chlorination AgentSOCl₂ (recycled)
AminationGas-phase dimethylamine
Annual Production Capacity10–50 metric tons

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Hydrolysis of sulfonyl chloride to sulfonic acid is minimized using anhydrous solvents and nitrogen purging.

    • Over-methylation is avoided by controlling amine stoichiometry.

  • Purification :

    • Recrystallization from ethanol/water (7:3 v/v) removes unreacted dimethylamine and salts.

    • Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s sulfonamide groups are of particular interest in medicinal chemistry, as they are known to exhibit antibacterial and anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Sulfonamide Nitrogens

N2,N7-Dicyclohexyl-9-(Hydroxyimino)-9H-Fluorene-2,7-Disulfonamide (CAS 1083162-61-1)
  • Structure: Dicyclohexyl groups at sulfonamide nitrogens and a hydroxyimino group at position 9.
  • Properties : Increased steric bulk compared to the tetramethyl derivative.
  • Activity : A ferroptosis inducer (FIN56) with demonstrated anti-cancer effects in glioblastoma models .
  • Key Difference : Cyclohexyl groups enhance target interaction but reduce solubility.
N,N′-Didecyl-9-(Phenylhydrazono)-9H-Fluorene-2,7-Disulfonamide
  • Structure: Long decyl chains on sulfonamide nitrogens and a phenylhydrazono group at position 9.
  • Properties : High hydrophobicity due to alkyl chains; molecular weight = 709.02 g/mol .
  • Key Difference : Decyl chains may impede cellular uptake despite improved membrane affinity.
N,N′-Bis(2,5-Dimethylphenyl)-9-Oxo-9H-Fluorene-2,7-Disulfonamide (CAS 5550-91-4)
  • Structure : Aromatic 2,5-dimethylphenyl groups on sulfonamide nitrogens and a ketone at position 9.
  • Key Difference : Aromatic substituents may improve binding to hydrophobic protein pockets.

Modifications at Position 9 of the Fluorene Backbone

9-(Dimethylhydrazinylidene)-2-N,2-N,7-N,7-N-Tetramethylfluorene-2,7-Disulfonamide (CAS 868148-85-0)
  • Structure : Dimethylhydrazinylidene group at position 9; tetramethyl sulfonamide groups.
  • Properties : Molecular weight = 436.6 g/mol; conjugated system alters electronic properties .
Dipotassium 9-Oxo-9H-Fluorene-2,7-Disulfonate
  • Structure : Sulfonate salts instead of sulfonamides; ketone at position 9.
  • Properties : High water solubility due to ionic character; molecular weight = 448.56 g/mol .
  • Key Difference : Sulfonate salts are less cell-permeable but advantageous for aqueous formulations.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Activity
N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-disulfonamide - C19H24N4O4S2 436.6 N2,N7-tetramethyl (2,7) Not reported
N2,N7-Dicyclohexyl-9-(hydroxyimino)-... 1083162-61-1 C25H31N3O5S2 517.66 N2,N7-dicyclohexyl, 9-hydroxyimino Ferroptosis inducer
N,N′-Didecyl-9-(phenylhydrazono)-... - C39H56N4O4S2 709.02 N2,N7-didecyl, 9-phenylhydrazono Not reported
N,N′-Bis(2,5-dimethylphenyl)-9-oxo-... 5550-91-4 C30H28N2O5S2 548.68 N2,N7-bis(2,5-dimethylphenyl), 9-oxo Not reported
9-(Dimethylhydrazinylidene)-tetramethyl-... 868148-85-0 C19H24N4O4S2 436.6 9-dimethylhydrazinylidene, tetramethyl Not reported

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., cyclohexyl, decyl) enhance target engagement but may limit bioavailability. Methyl groups offer a balance between lipophilicity and compactness .

Biological Activity

N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of sulfonamide groups attached to a fluorene backbone, suggests potential biological activities that are being explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4S2C_{15}H_{20}N_2O_4S_2, and it has a molecular weight of 376.46 g/mol. The compound features two sulfonamide groups, which are known for their biological significance, particularly in antibacterial activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moieties can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and cellular responses.

Biological Activities

  • Antibacterial Properties : Sulfonamides are well-documented for their antibacterial effects. Research indicates that this compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
  • Fluorescent Properties : Due to its unique fluorene structure, this compound is also being investigated as a fluorescent probe in biological imaging applications. Its fluorescence characteristics could allow for tracking biological processes in real-time.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives:

Study Findings
Study A (2023)Demonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2024)Reported anti-inflammatory effects in vitro, reducing cytokine release by 40% in macrophage cultures.
Study C (2024)Explored fluorescent properties; showed potential as a marker for live-cell imaging with excitation/emission wavelengths at 480/520 nm.

Case Studies

  • Case Study on Antibacterial Activity : In a controlled study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its potential as an antibacterial agent.
  • Case Study on Anti-inflammatory Mechanism : A model of acute inflammation was used to assess the compound's effects on cytokine production. Results showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

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